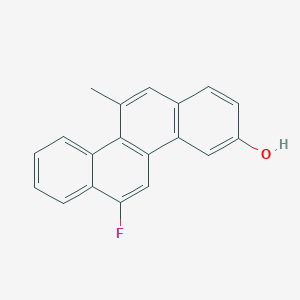
6-Fluoro-11-methylchrysen-3-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-11-methylchrysen-3-OL is a fluorinated derivative of chrysen-3-OL, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of a fluorine atom at the 6th position and a methyl group at the 11th position on the chrysen-3-OL structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-11-methylchrysen-3-OL typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is widely used for forming carbon-carbon bonds. This method involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields.
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction. The choice of reagents and catalysts, as well as optimization of reaction conditions, are crucial for efficient production. The use of environmentally benign organoboron reagents is preferred to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 6-Fluoro-11-methylchrysen-3-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different hydrocarbon derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce various hydrocarbon derivatives.
Aplicaciones Científicas De Investigación
6-Fluoro-11-methylchrysen-3-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a useful probe in studying biological systems, particularly in understanding the interactions of fluorinated compounds with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Mecanismo De Acción
The mechanism of action of 6-Fluoro-11-methylchrysen-3-OL involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The methyl group can also influence the compound’s hydrophobicity and overall molecular conformation, affecting its biological activity .
Comparación Con Compuestos Similares
6-Fluoro-3-formylchromone: Another fluorinated compound with applications in optoelectronic devices.
Fluorinated Pyridines: These compounds share the fluorine substitution and are used in various chemical syntheses.
Uniqueness: 6-Fluoro-11-methylchrysen-3-OL is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The combination of fluorine and methyl groups on the chrysen-3-OL backbone makes it particularly interesting for research in various fields, including medicinal chemistry and materials science.
Propiedades
Número CAS |
92755-74-3 |
|---|---|
Fórmula molecular |
C19H13FO |
Peso molecular |
276.3 g/mol |
Nombre IUPAC |
6-fluoro-11-methylchrysen-3-ol |
InChI |
InChI=1S/C19H13FO/c1-11-8-12-6-7-13(21)9-16(12)17-10-18(20)14-4-2-3-5-15(14)19(11)17/h2-10,21H,1H3 |
Clave InChI |
UDTXXIMONGGAFF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C(C=C2)O)C3=C1C4=CC=CC=C4C(=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,9-Dimethyl-1,6-dioxaspiro[4.4]nonane](/img/structure/B14346351.png)

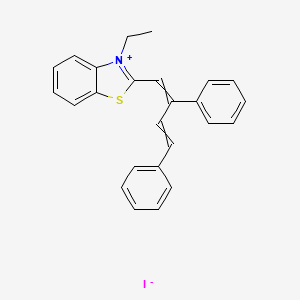
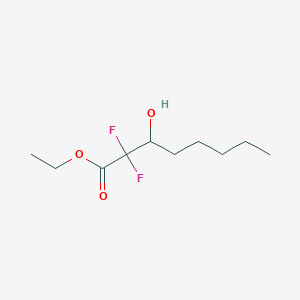

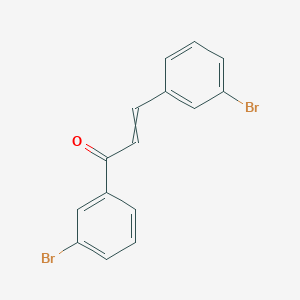
![2-{[1-(Trimethylsilyl)cyclopropyl]methylidene}cyclohexan-1-one](/img/structure/B14346373.png)
![2,2',2''-[Nitrilotris(methylene)]tris(6-tert-butyl-4-methylphenol)](/img/structure/B14346386.png)
![3-(Methylsulfanyl)-5,6,7,8-tetrahydropyrido[2,3-c]pyridazine](/img/structure/B14346397.png)
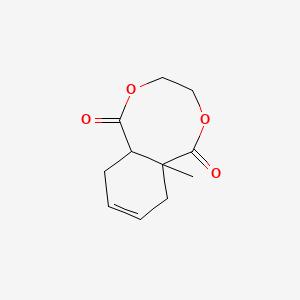
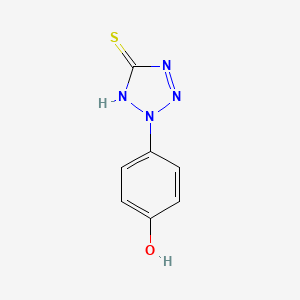
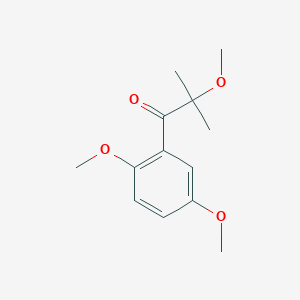
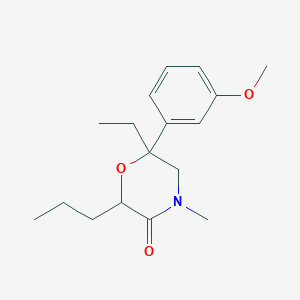
![Formic acid;[7-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl] formate](/img/structure/B14346419.png)
